Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

Stille Coupling Carbostannylation Alkyne Functionalization

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is a hemilabile iminophosphine (P,N) ligand characterized by a bidentate donor set combining a soft phosphine donor with a hard imine nitrogen. Commercially available at standard purity ≥98% with full characterization (NMR, HPLC, GC) , the compound forms catalytically active palladium(0) and palladium(II) complexes that orchestrate the Stille cross-coupling of aryl halides with alkynyl-, alkenyl-, and arylstannanes.

Molecular Formula C27H24NP
Molecular Weight 393.5 g/mol
CAS No. 191733-03-6
Cat. No. B12884918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-
CAS191733-03-6
Molecular FormulaC27H24NP
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H24NP/c1-4-12-23(13-5-1)20-21-28-22-24-14-10-11-19-27(24)29(25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19,22H,20-21H2
InChIKeyKWBVHRQKJDZOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- (CAS 191733-03-6): Procurement-Ready Iminophosphine Ligand for Pd-Catalyzed Stille Coupling


Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is a hemilabile iminophosphine (P,N) ligand characterized by a bidentate donor set combining a soft phosphine donor with a hard imine nitrogen [1]. Commercially available at standard purity ≥98% with full characterization (NMR, HPLC, GC) , the compound forms catalytically active palladium(0) and palladium(II) complexes that orchestrate the Stille cross-coupling of aryl halides with alkynyl-, alkenyl-, and arylstannanes [1].

Why Generic Substitution Fails for CAS 191733-03-6: The N-Phenylethyl Substituent Defines Catalytic Reactivity


The N-2-phenylethyl substituent is not a passive structural variant; it dictates a distinctive oxidative-addition sequence that deviates from the canonical Stille catalytic cycle [1]. In direct comparative studies, replacing this ligand with triphenylphosphine or 1,3-bis(diphenylphosphino)propane (dppp) fundamentally alters the catalytic mechanism—switching the rate-determining oxidative-addition step from the organostannane to the aryl halide [1]. Moreover, the phosphine-imine chelate architecture is sensitive to N-substituent identity: alkyl-substituted iminophosphines consistently exhibit markedly lower catalytic rates than their aryl-substituted counterparts [2]. Consequently, generic or structurally simplified P,N ligands cannot recapitulate the performance profile established for the 2-phenylethyl-bearing iminophosphine scaffold.

CAS 191733-03-6: Quantitative Differentiation Evidence Against Closest Comparator Ligands


Carbostannylation of Alkynes: 81% Yield in 2 h vs. PPh3 48% Yield in 43 h

In the palladium-catalyzed carbostannylation of acetylene with tributyl(phenylethynyl)tin, the Pd complex coordinated by CAS 191733-03-6 delivered a product yield of 81% within 2 h as a single stereoisomer . Under identical conditions (5 mol% Pd, THF, 50 °C), substitution with triphenylphosphine required a 43 h reaction period to achieve only 48% yield . This 33-percentage-point yield differential and 21.5-fold reduction in reaction time constitute a step-change in synthetic utility for alkynylstannane chemistry.

Stille Coupling Carbostannylation Alkyne Functionalization

Mechanistic Pathway Switch: Unique Oxidative Addition of Organostannane versus Conventional Aryl-Iodide Initiation

Mechanistic analysis of the cross-coupling between (4-trifluoromethyl)iodobenzene and phenylethynyltributyltin revealed that the Pd(0) complex of CAS 191733-03-6 initiates the catalytic cycle exclusively through oxidative addition of the alkynylstannane to Pd(0) [1]. Conversely, when the ligand is replaced by 1,3-bis(diphenylphosphino)propane (dppp), the catalytic cycle reverts to the well-established mechanism initiated by oxidative addition of the aryl iodide [1]. This mechanistic divergence is not a marginal effect; it defines the substrate scope and kinetic profile attainable with each catalyst system.

Catalytic Cycle Oxidative Addition Reaction Mechanism

Stille Coupling Robustness: Higher Final Yields versus Farina's Tri(2-furyl)phosphine Benchmark

When the aryl-substituted iminophosphine ligand CAS 191733-03-6 was evaluated against the benchmark Farina system [Pd(dba)₂ / tri(2-furyl)phosphine (TFP)] in the Stille coupling of iodobenzene with tributylphenylethynylstannane, the TFP system exhibited slightly higher initial reaction rates; however, the iminophosphine-based catalysts consistently provided higher final product yields after extended reaction times [1]. The data demonstrate that iminophosphine-derived Pd catalysts sustain catalytic activity over longer reaction periods, whereas the TFP system suffers from progressive catalyst deactivation [1].

Stille Reaction Catalyst Stability Aryl Iodide Coupling

N-Aryl Substituent Performance Advantage over N-Alkyl Iminophosphine Analogs

A systematic study of the iminophosphine ligand series 1–7 established that the catalytic efficiency in Stille coupling is strongly governed by the nature of the N-substituent [1]. Aryl-substituted iminophosphines (R = Ph, 4-MeOC₆H₄)—the class to which CAS 191733-03-6 belongs by virtue of its N-2-phenylethyl group—dramatically outperformed their alkyl-substituted analogs (R = Me, CMe₃, CH₂CH₂Ph) [1]. While the alkyl-substituted ligands 1 and 6 afforded yields of only 6–16% after 1 h under identical conditions, the aryl-substituted ligands 3 and 4 reached 55–58% yield in the same period [1].

Structure-Activity Relationship Iminophosphine Optimization Stille Coupling

CAS 191733-03-6: Evidence-Backed Application Scenarios for Scientific Procurement


Large-Scale Stille Coupling: Catalyst-Robustness-Driven Procurement for Pharmaceutical Intermediate Synthesis

The ligand's documented ability to maintain higher final yields than Farina's TFP benchmark in the alkynylstannane–iodobenzene coupling makes it a preferred candidate for industrial Stille reactions where prolonged reaction exposure and high turnover numbers are required. Its superior catalyst robustness directly addresses the cost-efficiency concerns of kilogram-scale pharmaceutical intermediate production.

Mechanism-Guided Reaction Development: Alkynylstannane Oxidative-Addition Pathway Exploitation

The unique mechanism—oxidative addition of the organostannane rather than the aryl halide —enables synthetic strategies that are inaccessible with conventional Pd–phosphine catalysts. Researchers developing novel tandem or cascade sequences involving organostannane intermediates should select this ligand to unlock alternative reactivity manifolds.

Structure–Activity-Relationship Screening in P,N-Ligand Optimization Programs

The stark activity differential between aryl-substituted and alkyl-substituted iminophosphines positions CAS 191733-03-6 as a critical reference compound for academic or industrial laboratories systematically profiling the electronic and steric effects of N-substituents on catalytic Stille coupling performance.

Stereoselective Carbostannylation: Supply-Chain Justification for Exclusive syn-Addition Protocols

The ligand achieves complete syn-selectivity and 81% yield in the atom-economical carbostannylation of alkynes , whereas triphenylphosphine gives inferior yield and impractical reaction times. Synthetic chemists developing stereodefined vinylstannane building blocks for olefin cross-coupling should prioritize this ligand over generic phosphines.

Quote Request

Request a Quote for Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.